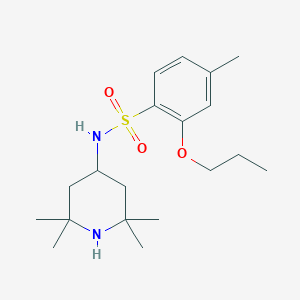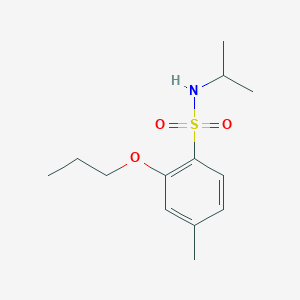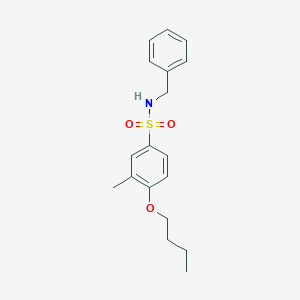
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
Wirkmechanismus
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Synthesemethoden
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. The synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and high levels of expertise.
Wissenschaftliche Forschungsanwendungen
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Eigenschaften
Produktname |
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
Molekularformel |
C20H22N2O3S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)









